Cas no 649737-48-4 (5-Thiazolecarboxamide, 2-amino-N,4-dimethyl-N-(2-phenylethyl)-)
649737-48-4 structure
Product Name:5-Thiazolecarboxamide, 2-amino-N,4-dimethyl-N-(2-phenylethyl)-
CAS No:649737-48-4
MF:C14H17N3OS
MW:275.36928153038
CID:410331
PubChem ID:62793442
Update Time:2025-04-19
5-Thiazolecarboxamide, 2-amino-N,4-dimethyl-N-(2-phenylethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 5-Thiazolecarboxamide, 2-amino-N,4-dimethyl-N-(2-phenylethyl)-
- 2-amino-N,4-dimethyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide
- AKOS012088081
- 649737-48-4
- DTXSID90734468
-
- Inchi: 1S/C14H17N3OS/c1-10-12(19-14(15)16-10)13(18)17(2)9-8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H2,15,16)
- InChI Key: VZKXZFZHLHZHMF-UHFFFAOYSA-N
- SMILES: S1C(N)=NC(C)=C1C(N(C)CCC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 275.10941
- Monoisotopic Mass: 275.10923335g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 307
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 87.5Ų
Experimental Properties
- PSA: 59.22
5-Thiazolecarboxamide, 2-amino-N,4-dimethyl-N-(2-phenylethyl)- Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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